molecular formula C17H12O3 B1678699 2-Allyl-1-hydroxy-9,10-anthraquinone CAS No. 64302-87-0

2-Allyl-1-hydroxy-9,10-anthraquinone

Cat. No. B1678699
CAS RN: 64302-87-0
M. Wt: 264.27 g/mol
InChI Key: IMUBGIOLZQTIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone where the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively .


Molecular Structure Analysis

The molecular formula of 2-Allyl-1-hydroxy-9,10-anthraquinone is C17H12O3 . The InChI string is InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14 (15 (10)18)17 (20)12-7-4-3-6-11 (12)16 (13)19/h2-4,6-9,18H,1,5H2 .


Physical And Chemical Properties Analysis

The average mass of 2-Allyl-1-hydroxy-9,10-anthraquinone is 264.27540 and the monoisotopic mass is 264.07864 .

Scientific Research Applications

Pharmacological Applications

Anthraquinones, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been recognized for their pharmacological potential. These compounds are an important class of natural and synthetic chemicals with a broad spectrum of applications. Historically, they have been used as laxatives, antimicrobial, and anti-inflammatory agents. Current therapeutic indications extend to constipation, arthritis, multiple sclerosis, and cancer. Despite their widespread utility, the presence of the quinone moiety in anthraquinones raises safety concerns, necessitating careful assessment of their pharmacological use (Malik & Müller, 2016).

Antiviral and Antimicrobial Activities

2-Allyl-1-hydroxy-9,10-anthraquinone and its derivatives have shown significant antiviral and antimicrobial activities. A novel anthraquinone isolated from Aspergillus versicolor, a marine-derived fungus, exhibited strong inhibitory activities against MRSA and moderate activities against Vibrio strains. The compound's structure was established through spectroscopic methods, and it demonstrated potential as an antimicrobial agent, supported by molecular docking studies indicating inhibition of crucial enzymes (Wang et al., 2018).

DNA Interaction and Anticancer Research

The interaction of hydroxy-9,10-anthraquinone compounds with DNA has been a subject of interest, particularly in the context of cancer research. These compounds, resembling anthracycline antibiotics structurally and functionally, have been explored for their potential as radiosensitizers in cancer treatment. Studies involving Cu(II) complexes of hydroxy-9,10-anthraquinones have shown that these complexes can modify DNA under low-dose γ radiation, suggesting their utility in enhancing the efficacy of radiotherapy (Das & Mandal, 2014).

Antioxidative and Anti-inflammatory Activities

Research has also highlighted the antioxidative and anti-inflammatory activities of hydroxy-9,10-anthraquinone derivatives. These activities are pivotal in the context of food quality and human health, with studies suggesting that such compounds might protect foods against oxidative damage and prevent oxidative stress and inflammation in vivo. Structural-activity relationship studies have pointed out that purpurin, a derivative of hydroxy-9,10-anthraquinone, exhibits the highest antioxidative activity among tested compounds (Nam et al., 2017).

Future Directions

Anthraquinones, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents, and anthraquinones are being increasingly researched for this purpose .

properties

IUPAC Name

1-hydroxy-2-prop-2-enylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUBGIOLZQTIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-1-hydroxy-9,10-anthraquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-1-hydroxy-9,10-anthraquinone
Reactant of Route 2
Reactant of Route 2
2-Allyl-1-hydroxy-9,10-anthraquinone
Reactant of Route 3
Reactant of Route 3
2-Allyl-1-hydroxy-9,10-anthraquinone
Reactant of Route 4
Reactant of Route 4
2-Allyl-1-hydroxy-9,10-anthraquinone
Reactant of Route 5
Reactant of Route 5
2-Allyl-1-hydroxy-9,10-anthraquinone
Reactant of Route 6
2-Allyl-1-hydroxy-9,10-anthraquinone

Citations

For This Compound
8
Citations
PB Jones, RG Brinson, SJ Sarma… - Organic & biomolecular …, 2008 - pubs.rsc.org
During the course of our study on the photochemistry of 1-alkoxy-9,10-anthraquinones, we have developed a second generation of a caged 4-hydroxy-trans-2-nonenal (4-HNE). As we …
Number of citations: 14 pubs.rsc.org
SJ Sarma - 2011 - wakespace.lib.wfu.edu
This project delves into the mechanistic details of the photochemical reactions of alkoxy-anthraquinones in various media in order to devise potential applications of these …
Number of citations: 0 wakespace.lib.wfu.edu
X Sun, Q Li, Y Tang, W Hu, G Chen, H An… - Cell Death & …, 2023 - nature.com
Although metabolic reprogramming is characterized as a hallmark of aging, implications of the crucial glutamate dehydrogenase (GDH) in human senescence remain poorly understood…
Number of citations: 7 www.nature.com
SF Stuart, A Bezawork-Geleta, Z Areeb… - International Journal of …, 2023 - mdpi.com
Glioblastoma cells adapt to changes in glucose availability through metabolic plasticity allowing for cell survival and continued progression in low-glucose concentrations. However, the …
Number of citations: 1 www.mdpi.com
A Plaitakis, E Kalef-Ezra, D Kotzamani, I Zaganas… - Biology, 2017 - mdpi.com
Glutamate dehydrogenase (GDH) is a hexameric enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia while reducing NAD(P) + to NAD(P)H. It …
Number of citations: 163 www.mdpi.com
OL Moldovan, A Sandulea, IA Lungu, ȘA Gâz, A Rusu - Molecules, 2023 - mdpi.com
Glutamic acid is a non-essential amino acid involved in multiple metabolic pathways. Of high importance is its relationship with glutamine, an essential fuel for cancer cell development. …
Number of citations: 8 www.mdpi.com
YK Ratre, HK Verma, A Mehta, VK Soni… - Colon Cancer Diagnosis …, 2021 - Springer
Colorectal cancer is one of the most commonly diagnosed incurable multifactorial malignancies in the world. To date, there are no promising noninvasive therapeutic tools that have …
Number of citations: 3 link.springer.com
W Wang - 2019 - amsdottorato.unibo.it
Cancer cells usually featured with variable oxidative phosphorylation (OXPHOS) during its progression, leading to metabolic reprogramming. We aimed to study different metabolic …
Number of citations: 2 amsdottorato.unibo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.